N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-27-15-8-10-16(11-9-15)28-13-20(26)23-19-12-14(2)24-25(19)21-22-17-6-4-5-7-18(17)29-21/h4-12H,3,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVTXZBKDPSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a pyrazole ring, and an ethoxyphenoxy acetamide structure. This unique combination contributes to its diverse biological interactions.
| Structural Feature | Description |
|---|---|
| Benzothiazole | A heterocyclic compound known for its pharmacological properties. |
| Pyrazole | A five-membered ring that enhances biological activity through various substitutions. |
| Ethoxyphenoxy | Provides lipophilicity and potential for interaction with biological membranes. |
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain.
Inhibition of COX Enzymes
Research indicates that this compound exhibits significant inhibitory activity against COX enzymes, leading to decreased levels of pro-inflammatory prostaglandins. This action is crucial for its potential use as an anti-inflammatory agent.
Anti-inflammatory Properties
Studies have shown that this compound effectively reduces inflammation in various models. The inhibition of COX enzymes results in reduced production of inflammatory mediators.
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has demonstrated promising anticancer properties. Research indicates that it can induce apoptosis and arrest the cell cycle in cancer cell lines, particularly those associated with breast cancer (e.g., MCF-7 cells).
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells
-
Molecular Docking Studies
- Molecular docking studies have provided insights into the binding affinity of this compound with COX enzymes, suggesting structural modifications could enhance its efficacy as an anti-inflammatory agent .
-
Mechanistic Insights
- The compound's interaction with COX enzymes has been characterized through biochemical assays, confirming its role in modulating the arachidonic acid pathway, which is pivotal in inflammatory responses .
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Benzothiazole-Pyrazole Core: The compound shares this core with derivatives like N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide analogs (e.g., compounds 3l–3p in ), but differs in the acetamide side chain.
- Acetamide Substituents: Unlike diazenyl-containing analogs (e.g., 4a, 4b in ), the target compound lacks azo linkages, which may reduce metabolic instability. The ethoxyphenoxy group contrasts with sulfonylpiperazine (e.g., compounds 47–50 in ) or thiadiazole moieties (), influencing electronic and steric properties.
Table 1: Structural and Functional Group Comparison
Pharmacological Activity
- Antimicrobial Activity: Compounds 47 and 48 () exhibit potent Gram-positive antibacterial activity due to sulfonylpiperazine groups, whereas the ethoxyphenoxy group in the target compound may shift activity toward fungi or Gram-negative bacteria, pending experimental validation .
- Anti-inflammatory Potential: Chalcone derivatives () with α,β-unsaturated ketones show anti-inflammatory effects, but the target compound’s pyrazole-benzothiazole core may offer alternative mechanisms, such as COX-2 inhibition .
- Fluorescence vs. Bioactivity: Benzothiazole derivatives in and prioritize fluorescence properties over therapeutic effects, highlighting structural tailoring for specific applications .
Physical and Chemical Properties
- Lipophilicity: The ethoxyphenoxy group likely enhances lipid solubility vs. polar sulfonylpiperazine () or diazenyl groups (), impacting absorption and distribution .
- Thermal Stability: Methyl and ethoxy substituents may raise melting points compared to unsubstituted benzothiazole derivatives (e.g., 3l–3p in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
